![molecular formula C17H15NO3S B3075118 Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate CAS No. 1026256-93-8](/img/structure/B3075118.png)

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

Descripción general

Descripción

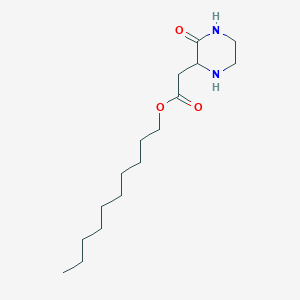

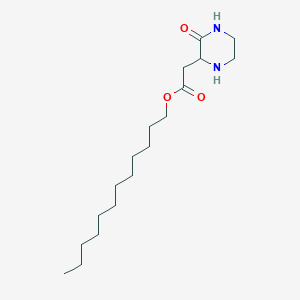

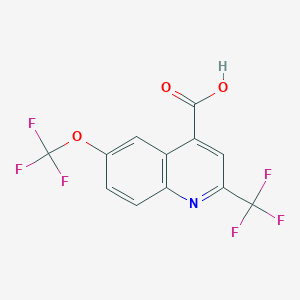

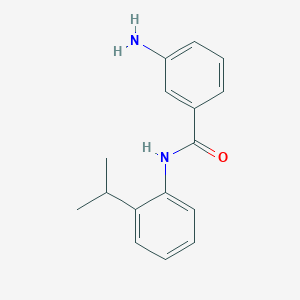

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is a chemical compound with the molecular formula C17H15NO3S . It is also known as Zileuton Impurity 2 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate would include this thiophene ring, along with additional functional groups.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate are not provided in the search results.Aplicaciones Científicas De Investigación

- Its structural features may contribute to interactions with biological targets, such as enzymes or receptors, making it a valuable starting point for drug discovery .

- Research has shown that certain thiophene derivatives exhibit antimicrobial activity. Investigating the specific antimicrobial effects of this compound could lead to novel antibiotics or antifungal agents .

- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. Understanding how this compound interacts with metal surfaces could enhance corrosion protection strategies .

- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore their electronic properties and charge transport behavior .

Medicinal Chemistry and Drug Development

Antimicrobial Properties

Corrosion Inhibition

Organic Electronics and Semiconductors

Direcciones Futuras

The future directions for research on Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Mecanismo De Acción

Target of Action

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxyO-phenylCarbamate, is a selective inhibitor of the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid .

Mode of Action

The compound exerts its effects by selectively inhibiting 5-lipoxygenase, thereby preventing the formation of leukotrienes . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . By inhibiting leukotriene formation, the compound can alleviate these effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway. Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . These leukotrienes are involved in various inflammatory responses, and their inhibition can help reduce inflammation and associated symptoms .

Pharmacokinetics

It’s known that the compound is orally active .

Result of Action

The inhibition of leukotriene formation by this compound can lead to a reduction in inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . This can help alleviate the symptoms of conditions like asthma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored in an ambient temperature for optimal stability .

Propiedades

IUPAC Name |

phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRWRMUPUGECBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)